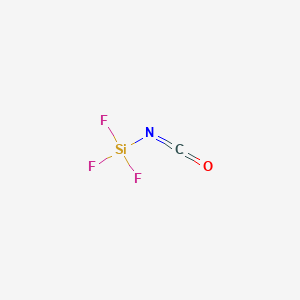
Trifluoro(isocyanato)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(isocyanato)silane is a chemical compound with the molecular formula CF₃NOSi. It is known for its unique properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a silicon atom, which is also bonded to an isocyanate group. This combination of functional groups imparts distinct chemical characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoro(isocyanato)silane can be synthesized through several methods. One common approach involves the reaction of trifluoromethylsilane with phosgene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the reaction of trifluoromethylsilane with isocyanic acid, which also yields this compound under appropriate conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the compound in high purity. Safety measures are crucial due to the reactivity of the involved chemicals .
Chemical Reactions Analysis
Types of Reactions: Trifluoro(isocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of new bonds.
Polymerization Reactions: this compound can be used in the synthesis of polymers by reacting with diols or diamines, resulting in polyurethanes or polyureas.
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reactions .
Major Products Formed: The major products formed from reactions with this compound include ureas, carbamates, thiocarbamates, and various polymeric materials. These products are valuable in different applications, including coatings, adhesives, and biomedical materials .
Scientific Research Applications
Trifluoro(isocyanato)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoro(isocyanato)silane involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group reacts with nucleophilic sites on target molecules, such as amines or hydroxyl groups, resulting in the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .
Comparison with Similar Compounds
Trifluorosilane: A compound with similar trifluoromethyl and silicon components but lacking the isocyanate group.
Uniqueness: Trifluoro(isocyanato)silane is unique due to the presence of both trifluoromethyl and isocyanate groups, which impart distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
Properties
CAS No. |
352-36-3 |
|---|---|
Molecular Formula |
CF3NOSi |
Molecular Weight |
127.097 g/mol |
IUPAC Name |
trifluoro(isocyanato)silane |
InChI |
InChI=1S/CF3NOSi/c2-7(3,4)5-1-6 |
InChI Key |
BVJNCKWIHSXYNK-UHFFFAOYSA-N |
Canonical SMILES |
C(=N[Si](F)(F)F)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




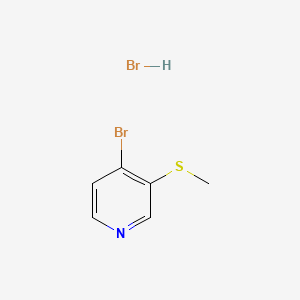
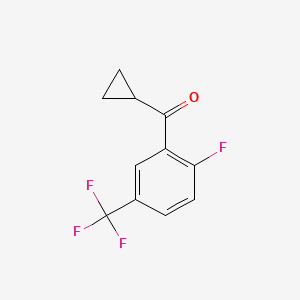

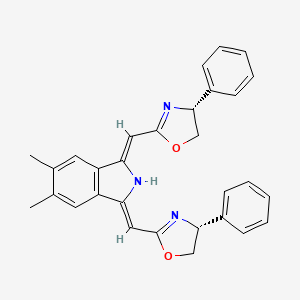
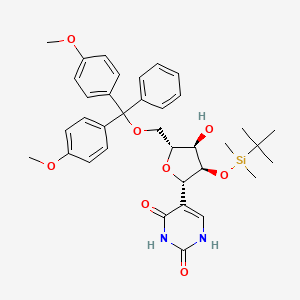
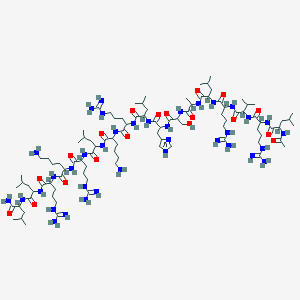
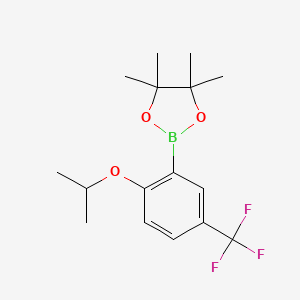
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
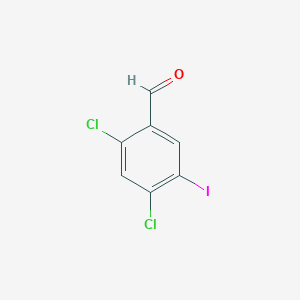
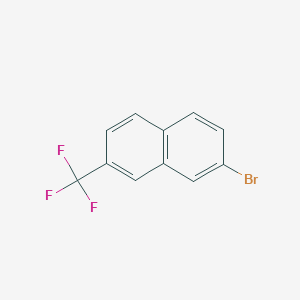
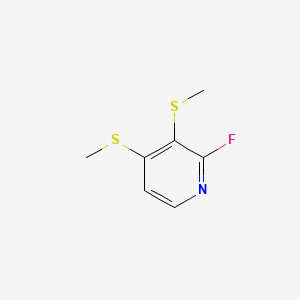
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
